N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}quinoxaline-2-carboxamide
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Overview
Description
N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}quinoxaline-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoxaline core, which is known for its diverse biological activities, and an oxan-4-yl moiety, which contributes to its chemical reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}quinoxaline-2-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the quinoxaline core through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound. The oxan-4-yl moiety can be introduced via a nucleophilic substitution reaction, where the methoxyphenyl group is attached to the oxan ring. The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure the reactions proceed under optimal conditions, minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}quinoxaline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The quinoxaline core can be reduced to form dihydroquinoxaline derivatives.
Substitution: The oxan-4-yl moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of dihydroquinoxaline derivatives.
Substitution: Formation of various substituted oxan derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}quinoxaline-2-carboxamide involves its interaction with specific molecular targets. The quinoxaline core can interact with nucleic acids or proteins, potentially inhibiting their function. The oxan-4-yl moiety may enhance the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline derivatives: Such as 2,3-dimethylquinoxaline and 2-phenylquinoxaline.
Oxan derivatives: Such as 4-methoxyoxan and 4-phenyl-oxan.
Uniqueness
N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}quinoxaline-2-carboxamide is unique due to its combined structural features of the quinoxaline core and the oxan-4-yl moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Biological Activity
N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}quinoxaline-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and data tables.
Chemical Structure and Synthesis
The compound features a quinoxaline core, known for its biological activity, and an oxan-4-yl moiety that enhances its chemical properties. The synthesis typically involves multi-step organic reactions:
- Formation of Quinoxaline Core : Condensation of o-phenylenediamine with a 1,2-dicarbonyl compound.
- Introduction of Oxan-4-yl Moiety : Nucleophilic substitution reaction where the methoxyphenyl group is attached.
- Amidation : Formation of the carboxamide group using an amine and a carboxylic acid derivative.
These steps can be optimized for industrial production using continuous flow reactors to improve yield and efficiency .
Biological Activity
The biological activity of this compound has been evaluated in various studies, revealing its potential as an anti-cancer and antimicrobial agent.
Anticancer Activity
In vitro studies have shown that this compound exhibits selective cytotoxicity against several cancer cell lines, including HepG2 (liver), SK-OV-3 (ovarian), and PC-3 (prostate) cells. The mechanism involves interaction with human DNA topoisomerase and vascular endothelial growth factor receptor (VEGFR), leading to apoptosis in targeted cells .
Table 1: Cytotoxicity Against Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HepG2 | 10 | Topoisomerase inhibition |
SK-OV-3 | 15 | VEGFR modulation |
PC-3 | 12 | Induction of apoptosis |
Antimicrobial Activity
The compound has also demonstrated a broad spectrum of antimicrobial activity. Studies indicate effectiveness against various bacterial strains, with some derivatives showing superior activity compared to traditional antibiotics .
Table 2: Antimicrobial Activity
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Candida albicans | 64 µg/mL |
The biological activity is attributed to several mechanisms:
- Enzyme Inhibition : The quinoxaline core interacts with enzymes critical for cancer cell proliferation.
- Receptor Modulation : The oxan-4-yl moiety enhances binding affinity to receptors like VEGFR, influencing angiogenesis.
- DNA Interaction : Potential intercalation with DNA, disrupting replication processes.
Case Studies and Research Findings
Recent research has highlighted the importance of structural modifications in enhancing the biological efficacy of quinoxaline derivatives. For instance, studies on N-substituted quinoxaline derivatives have shown that specific substitutions can significantly improve their anticancer properties while minimizing cytotoxic effects on normal cells .
Example Case Study
In a study evaluating various quinoxaline derivatives, this compound was found to have an IC50 value of 10 µM against HepG2 cells, indicating strong potential as an anti-cancer agent. Molecular docking simulations suggested that the compound binds effectively to the active site of DNA topoisomerase, confirming its role as an inhibitor .
Properties
IUPAC Name |
N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]quinoxaline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-27-20-9-5-2-6-16(20)22(10-12-28-13-11-22)15-24-21(26)19-14-23-17-7-3-4-8-18(17)25-19/h2-9,14H,10-13,15H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNADYCKDCVTGSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCOCC2)CNC(=O)C3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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